

6-Bromopiperonal: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	6-Bromopiperonal	
Cat. No.:	B143890	Get Quote

This technical guide provides a comprehensive overview of **6-Bromopiperonal**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the chemical structure, IUPAC nomenclature, physicochemical properties, and a key synthetic pathway for this compound.

Chemical Identity and Structure

6-Bromopiperonal is an aromatic aldehyde featuring a brominated benzodioxole core. This structure is foundational for the synthesis of more complex molecules.

IUPAC Name: 6-bromo-1,3-benzodioxole-5-carbaldehyde[1]

Synonyms: **6-Bromopiperonal**, 2-Bromo-4,5-methylenedioxybenzaldehyde, 6-Bromo-3,4-methylenedioxybenzaldehyde[1]

Chemical Structure:

Chemical Structure of 6-Bromopiperonal

Physicochemical Properties

The following table summarizes the key quantitative properties of **6-Bromopiperonal**.



Property	Value	
Molecular Formula	C ₈ H ₅ BrO ₃	
Molecular Weight	229.03 g/mol	
Appearance	White to light yellow powder	
Melting Point	128-132 °C	
Boiling Point	309.2 °C at 760 mmHg	
Density	1.782 g/cm ³	
Solubility	Soluble in DMSO and methanol	

Synthesis of 6-Bromopiperonal

A primary method for the synthesis of **6-Bromopiperonal** is the direct bromination of piperonal. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzodioxole ring.

Experimental Protocol: Bromination of Piperonal

Objective: To synthesize **6-Bromopiperonal** via the electrophilic bromination of piperonal.

Materials:

- Piperonal (1,3-benzodioxole-5-carbaldehyde)
- Bromine
- Iron powder (catalyst)
- Glacial Acetic Acid (solvent)

Procedure:

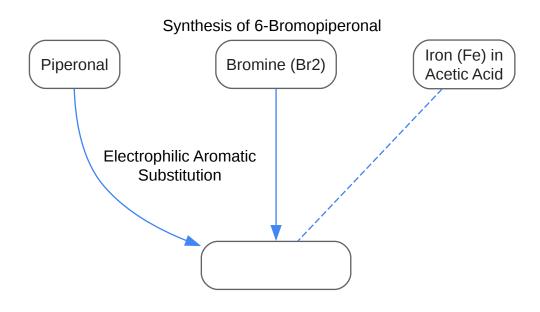
A solution of piperonal is prepared in glacial acetic acid. To this solution, iron powder is added to act as a catalyst. Bromine is then added dropwise to the reaction mixture. The reaction is



stirred at a controlled temperature of 18-20 °C for an extended period of 120 hours to ensure the completion of the bromination.

Note: This is a summarized protocol based on available literature. Researchers should consult specific publications for precise molar ratios, detailed work-up, and purification procedures.

Reaction Pathway:



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References

- 1. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 PubChem [pubchem.ncbi.nlm.nih.gov]
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